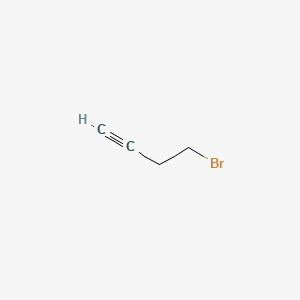

4-Brom-1-butin

Übersicht

Beschreibung

The compound 4-Bromo-1-butyne is a brominated alkyne that serves as a versatile building block in organic synthesis. It is characterized by the presence of a bromine atom attached to the terminal carbon of a butyne molecule. This compound is of interest due to its reactivity and potential to form various complex structures through different chemical reactions.

Synthesis Analysis

The synthesis of related brominated compounds and their derivatives has been explored in several studies. For instance, a DABCO-catalyzed 1,4-bromolactonization of conjugated enynes has been reported, which allows for the highly stereoselective formation of a stereogenic center and an axially chiral allene . Additionally, 4-(Succinimido)-1-butane sulfonic acid has been used as a Brønsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, showcasing the versatility of brominated butyne derivatives in catalysis . Moreover, the synthesis of 5-bromopenta-2,4-diynenitrile (BrC5N) from commercially available compounds demonstrates the accessibility of brominated alkynes for further chemical transformations .

Molecular Structure Analysis

The crystal structure of 1,4-Bis(p-bromophenoxy) butane, a related brominated compound, has been determined using single-crystal X-ray analysis, revealing a gauche-trans-gauche conformation of the methylene chain . This provides insight into the potential conformations and structural characteristics that brominated butyne derivatives can adopt.

Chemical Reactions Analysis

Brominated butynes undergo various chemical reactions, such as the regioselective 2,4-dibromohydration of conjugated enynes to synthesize 2-(2,4-dibromobut-2-enoyl)benzoate, which is an important synthon for further chemical synthesis . Bromine-mediated cyclization of 1,4-diaryl buta-1,3-diynes to form naphthalene motifs is another example of the reactivity of brominated butynes . Additionally, the use of a new ionic liquid reagent for selective bromination of anilines, phenols, and α-bromination of alkanones under mild conditions highlights the role of brominated butynes in selective bromination reactions .

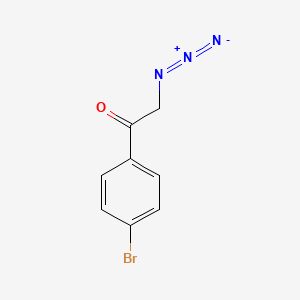

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated butynes are influenced by their molecular structure. For example, the vibrational spectra, molecular structure, and conformation of organic azides synthesized from bromo-2-butyne have been studied, providing valuable information on the bond distances and angles, which are crucial for understanding the reactivity and properties of these compounds . Imaging breakdown diagrams for bromobutyne isomers, including 4-bromo-1-butyne, have been used to explore the energetics and structures of various isomers, further contributing to the knowledge of their physical properties .

Wissenschaftliche Forschungsanwendungen

Quelle für Alkylhalogenide

4-Brom-1-butin dient als Quelle für Alkylhalogenide zur Einführung einer Bromfunktionalität in das Molekül . Diese Eigenschaft ist in der organischen Synthese nützlich, wo eine Bromfunktionalität erforderlich ist.

Synthese von Makrozyklen

This compound wird als Reaktant bei der Synthese von Makrozyklen durch kobaltvermittelte [2+2+2] Co-Cyclotrimerisierung verwendet . Makrozyklen sind eine Klasse von Verbindungen, die große cyclische Strukturen aufweisen. Sie haben Anwendungen in der Wirkstoffforschung und in der Materialwissenschaft.

Synthese von 2,4,5-trisubstituierten Oxazolen

Diese Verbindung wird bei der Synthese von 2,4,5-trisubstituierten Oxazolen durch eine goldkatalysierte formale [3+2] Cycloaddition verwendet . Oxazole sind heterozyklische Verbindungen, die in vielen biologisch aktiven Molekülen vorkommen und in der medizinischen Chemie verwendet werden.

Synthese von 1,3,4-Oxadiazolen

This compound wird in der intramolekularen 1,3-dipolaren Cycloaddition zur Synthese von 1,3,4-Oxadiazolen verwendet . Oxadiazole sind eine weitere Klasse von heterozyklischen Verbindungen, die eine große Bandbreite an biologischen Aktivitäten gezeigt haben.

Herstellung von Azulenderivaten

Es wird bei der Herstellung von Lactonen verwendet, die Alkine für eine reduktive Cyclisierung bei der Herstellung von Azulenderivaten tragen . Azulene sind eine Klasse organischer Verbindungen und Derivate, die aufgrund ihrer blauen Farbe in Farbstoffen und Pigmenten verwendet werden.

Synthese von substituierten α-Pyronen

This compound wird bei der Synthese von substituierten α-Pyronen durch goldkatalysierte Kupplungsreaktionen verwendet . α-Pyrone sind eine Klasse organischer Verbindungen, die in einer Vielzahl von Naturstoffen vorkommen und eine große Bandbreite an biologischen Aktivitäten gezeigt haben.

Wirkmechanismus

Target of Action

4-Bromo-1-butyne is a type of alkyl halide . It serves as a source of alkyl halides for the introduction of bromo functionality into the molecule . The primary targets of 4-Bromo-1-butyne are molecules that can undergo nucleophilic substitution or elimination reactions.

Biochemical Pathways

4-Bromo-1-butyne is used as a reactant in several synthesis pathways. For instance, it is used in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . It is also used in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition , and in intramolecular 1,3-dipolar cycloaddition to synthesize 1,3,4-oxadiazoles .

Result of Action

The result of 4-Bromo-1-butyne’s action is the formation of new organic compounds. For example, it can lead to the formation of macrocycles, oxazoles, and oxadiazoles . These compounds can have various molecular and cellular effects depending on their structure and properties.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOGWXIKVUXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454136 | |

| Record name | 4-Bromo-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38771-21-0 | |

| Record name | 4-Bromo-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

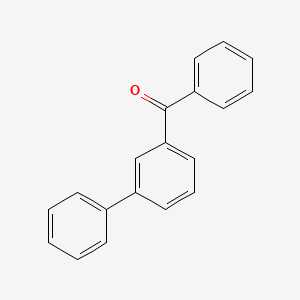

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the kinetic shift observed in the fragmentation of the 4-bromo-1-butyne cation?

A1: The kinetic shift observed in the bromine loss from the 4-bromo-1-butyne cation [] suggests that the dissociation process is not instantaneous. This means there's a time lag between the ionization of the molecule and the fragmentation event. This kinetic shift is crucial for accurately determining the appearance energy (E0) of the fragment ion. Researchers use modeling techniques to account for this shift and obtain a more precise E0 value, which is essential for understanding the energetics and mechanisms of the dissociation process.

Q2: How does the structure of the bromobutyne isomers influence the formation of different C4H5+ ions during dissociative photoionization?

A2: The research indicates that the specific isomer of bromobutyne significantly impacts the structure of the resulting C4H5+ ion []. Theoretical calculations suggest that only the staggered rotamer of the 4-bromo-1-butyne cation can lose a bromine atom to form a high-energy cyclic C4H5+ isomer. In contrast, experimental evidence suggests that both 1-bromo-2-butyne and 3-bromo-1-butyne likely form the linear CH2CCCH3+ ion. These findings highlight the role of molecular structure in dictating fragmentation pathways and the formation of specific ionic products.

Q3: What are the potential applications of poly[N-(3-butynyl)-2-ethynylpyridinium bromide] based on its characterized properties?

A3: The successful synthesis and characterization of poly[N-(3-butynyl)-2-ethynylpyridinium bromide], a new conjugated polyelectrolyte, opens doors to several potential applications []. Its conjugated backbone structure, confirmed by IR, NMR, and UV-visible spectroscopies, suggests potential use in organic electronic devices. Furthermore, the determined HOMO and LUMO energy levels indicate a band gap of 1.98 eV, making it suitable for applications like light-emitting diodes or solar cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)